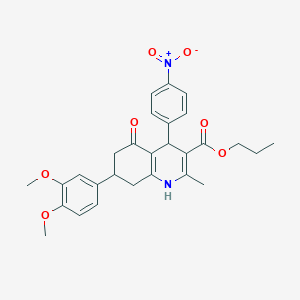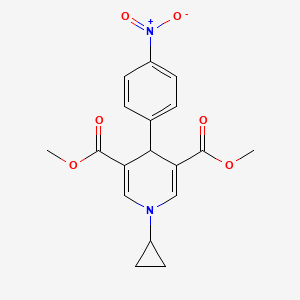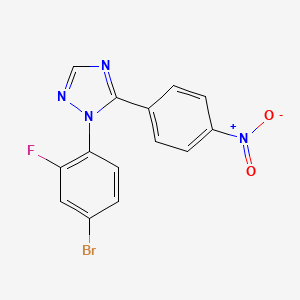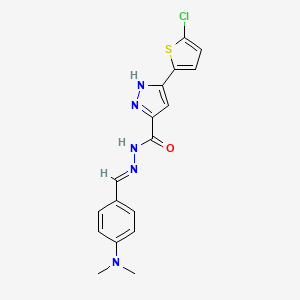![molecular formula C30H30N2O6S B11639689 prop-2-en-1-yl 2-{3-hydroxy-5-(4-methylphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11639689.png)
prop-2-en-1-yl 2-{3-hydroxy-5-(4-methylphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-ヒドロキシ-5-(4-メチルフェニル)-4-[(2-メチル-4-プロポキシフェニル)カルボニル]-2-オキソ-2,5-ジヒドロ-1H-ピロール-1-イル)-4-メチル-1,3-チアゾール-5-カルボン酸プロプ-2-エン-1-イルは、複数の官能基を組み合わせたユニークな構造を持つ複雑な有機化合物です。
製造方法
合成経路と反応条件
2-(3-ヒドロキシ-5-(4-メチルフェニル)-4-[(2-メチル-4-プロポキシフェニル)カルボニル]-2-オキソ-2,5-ジヒドロ-1H-ピロール-1-イル)-4-メチル-1,3-チアゾール-5-カルボン酸プロプ-2-エン-1-イルの合成には、それぞれ特定の試薬と条件を必要とする複数のステップが含まれます。このプロセスは、通常、コアのチアゾール構造の調製から始まり、一連の縮合反応とカップリング反応によってピロールやその他の置換基が導入されます。反応条件には、通常、触媒、溶媒、および制御された温度の使用が含まれており、目的の生成物を高い純度と収率で得ることを保証します。
工業生産方法
工業的な環境では、この化合物の製造は、おそらく実験室規模の合成方法を拡大することにより行われます。これには、より大きな体積に対する反応条件の最適化、一貫した品質管理の確保、および効率的な精製技術の実施が含まれます。自動反応器と連続フローシステムの使用は、製造プロセスの効率とスケーラビリティを高めることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PROP-2-EN-1-YL 2-[3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-5-(4-METHYLPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Pyrrole Ring: This step involves the condensation of an appropriate aldehyde with an amine and a ketone under acidic conditions to form the pyrrole ring.
Introduction of the Thiazole Ring: The thiazole ring is introduced through a cyclization reaction involving a thioamide and a haloketone.
Functional Group Modifications: Various functional groups are introduced through selective reactions such as alkylation, acylation, and esterification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反応の分析
反応の種類
2-(3-ヒドロキシ-5-(4-メチルフェニル)-4-[(2-メチル-4-プロポキシフェニル)カルボニル]-2-オキソ-2,5-ジヒドロ-1H-ピロール-1-イル)-4-メチル-1,3-チアゾール-5-カルボン酸プロプ-2-エン-1-イルは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシル基とアルケン基は、対応するケトンまたはカルボン酸を形成するように酸化することができます。
還元: カルボニル基は、アルコールまたはアルカンに還元することができます。
置換: 芳香族環は、求電子置換反応または求核置換反応を起こすことができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤、および置換反応用のさまざまな求電子剤または求核剤が含まれます。反応条件には、通常、目的の変換を達成するための特定の温度、溶媒、および触媒が含まれます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、ヒドロキシル基の酸化はケトンを生み出し、カルボニル基の還元はアルコールを生み出す可能性があります。
科学研究への応用
2-(3-ヒドロキシ-5-(4-メチルフェニル)-4-[(2-メチル-4-プロポキシフェニル)カルボニル]-2-オキソ-2,5-ジヒドロ-1H-ピロール-1-イル)-4-メチル-1,3-チアゾール-5-カルボン酸プロプ-2-エン-1-イルは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: 抗菌、抗炎症、および抗癌特性などの潜在的な生物学的活性について調査されています。
医学: 特にさまざまな疾患の治療のための薬物開発における潜在的な治療的用途について調査されています。
産業: そのユニークな構造的特性により、ポリマーやコーティングなどの新しい材料の開発に利用されています。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. The presence of multiple aromatic rings and heterocycles suggests that it could interact with biological macromolecules, potentially leading to applications in drug discovery.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. The combination of functional groups may allow it to interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials. Its unique structure may impart desirable properties such as thermal stability, chemical resistance, or electronic conductivity.
作用機序
2-(3-ヒドロキシ-5-(4-メチルフェニル)-4-[(2-メチル-4-プロポキシフェニル)カルボニル]-2-オキソ-2,5-ジヒドロ-1H-ピロール-1-イル)-4-メチル-1,3-チアゾール-5-カルボン酸プロプ-2-エン-1-イルの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、酵素または受容体に結合して、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、化合物が使用される特定の用途とコンテキストによって異なります。
類似化合物との比較
類似化合物
- 1-(2-ヒドロキシ-5-メチルフェニル)-3-フェニル-2-プロペン-1-オン
- 1-(2-ヒドロキシ-5-ニトロフェニル)-3-(2-ピリジニル)-2-プロペン-1-オン
- 1-(2-ヒドロキシ-3,5-ジメチルフェニル)プロパン-1-オン
独自性
2-(3-ヒドロキシ-5-(4-メチルフェニル)-4-[(2-メチル-4-プロポキシフェニル)カルボニル]-2-オキソ-2,5-ジヒドロ-1H-ピロール-1-イル)-4-メチル-1,3-チアゾール-5-カルボン酸プロプ-2-エン-1-イルは、複数の官能基と芳香族環を組み合わせたその複雑な構造のために際立っています。
特性
分子式 |
C30H30N2O6S |
|---|---|
分子量 |
546.6 g/mol |
IUPAC名 |
prop-2-enyl 2-[(3E)-3-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C30H30N2O6S/c1-6-14-37-21-12-13-22(18(4)16-21)25(33)23-24(20-10-8-17(3)9-11-20)32(28(35)26(23)34)30-31-19(5)27(39-30)29(36)38-15-7-2/h7-13,16,24,33H,2,6,14-15H2,1,3-5H3/b25-23+ |
InChIキー |
SHLRTDKGWHKGKP-WJTDDFOZSA-N |
異性体SMILES |
CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)C)/O)C |
正規SMILES |
CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6Z)-2-butyl-5-imino-6-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11639612.png)
![ethyl (3E)-3-{[5-benzoyl-1-(4-methoxyphenyl)-1H-imidazol-4-yl]imino}butanoate](/img/structure/B11639625.png)
![Ethyl 2-{[(4-cyclohexylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11639632.png)

![{(1Z)-1-[(4-ethoxyphenyl)imino]-4,4,8-trimethyl-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}(furan-2-yl)methanone](/img/structure/B11639643.png)


![1-[(4-Chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B11639671.png)
![4-[4-(allyloxy)-2-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639673.png)
![(2Z)-6-methyl-2-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11639679.png)
![N-(4-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11639682.png)


